N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:
- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
- A sulfanylacetamide side chain linked to the imidazole ring.
- A 4-chlorophenylmethyl carbamoyl moiety attached to the imidazole’s nitrogen.
- A 4-acetylphenyl group as the terminal acetamide substituent.
This compound belongs to a class of bioactive molecules designed for targeted interactions with enzymes or receptors, particularly in oncology and inflammation research. The hydroxymethyl group enhances solubility, while the 4-chlorophenyl and acetylphenyl groups contribute to lipophilicity and binding specificity .
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-15(30)17-4-8-19(9-5-17)27-22(32)14-33-23-26-11-20(13-29)28(23)12-21(31)25-10-16-2-6-18(24)7-3-16/h2-9,11,29H,10,12-14H2,1H3,(H,25,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLERGXNAOAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 470.5 g/mol
- CAS Number : 921802-12-2
Biological Activity Overview
The biological activities of this compound are primarily associated with its interactions at the molecular level, influencing various biological pathways. Key areas of activity include:
- Antibacterial Activity : Preliminary studies suggest that compounds with similar imidazole and acetyl functionalities exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
The mechanism of action for this compound is thought to involve:
- Binding Interactions : The compound likely interacts with specific amino acid residues in target enzymes or receptors, modulating their activity.
- Sulfanyl Group Role : The sulfanyl moiety may enhance the binding affinity to biological targets, thereby increasing its pharmacological efficacy.
Antibacterial Studies
Recent research has shown that derivatives of imidazole structures exhibit promising antibacterial properties. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains . This suggests that this compound could be a candidate for further development as an antibacterial agent.
Enzyme Inhibition Assays
In enzyme inhibition assays, compounds similar to this compound have been tested for their ability to inhibit AChE and urease. These studies showed that certain derivatives had strong inhibitory effects, indicating that this compound may also possess similar properties .
Comparative Analysis
| Compound Name | Antibacterial Activity | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|---|
| Compound A | Moderate | 2.14 | 21.25 |
| Compound B | Strong | 0.63 | 6.28 |
| N-(4-acetylphenyl)-... | TBD | TBD | TBD |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C23H23ClN4O4S
- Molecular Weight : 470.5 g/mol
- IUPAC Name : 2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
The structure of this compound features an imidazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit anticancer properties. For example:
- Mechanism of Action : The imidazole moiety may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound were effective in reducing tumor growth in mouse models of breast cancer, suggesting its potential as a therapeutic agent .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has revealed that:
- Bacterial Inhibition : It has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The sulfanyl group may play a crucial role in disrupting bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Synthetic Applications
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for further derivatization, which can lead to the development of novel pharmaceuticals.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CHOH) group on the imidazole ring and the sulfanyl (-S-) bridge are primary targets for oxidation:
Mechanistic Insights :
-
Hydroxymethyl oxidation proceeds via protonation of the hydroxyl group, followed by dehydrogenation to form an aldehyde intermediate, which may further oxidize to a carboxylic acid under strong conditions .
-
Sulfanyl oxidation involves electrophilic attack by peroxides, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions).
Hydrolysis Reactions
The acetamide and carbamoyl groups are susceptible to hydrolysis:
Key Observations :
-
Acidic hydrolysis of the acetamide generates acetic acid and releases the aniline derivative .
-
The carbamoyl group hydrolyzes slowly under neutral conditions but accelerates with acid/base catalysis .
Reduction Reactions
Selective reduction of the acetyl group or imidazole ring is feasible:
Notes :
-
The acetyl group is reducible to a hydroxymethyl group without affecting the sulfanyl or carbamoyl linkages.
-
Full hydrogenation of the imidazole ring requires high-pressure conditions .
Substitution Reactions
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Chlorine displacement | NaOH/Cu catalyst (Ullmann coupling) | Biaryl derivatives via C-N or C-O bond formation |
Limitations :
Condensation and Cyclization
The acetyl group on the phenyl ring may participate in condensation reactions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Schiff base formation | NHR (amine) | Imine-linked derivatives | |
| Cyclization | PCl/heat | Heterocyclic fused structures (e.g., oxazoles) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of pharmacological and physicochemical properties. Below is a detailed comparison:
Structural Analogues and Key Differences
Physicochemical Properties
- Hydrophilicity: The hydroxymethyl group in the target compound and analogs (e.g., ) improves aqueous solubility compared to non-hydroxylated variants (e.g., ).
- Stereoelectronic Effects : The sulfanyl linker in the target compound and may enhance hydrogen bonding compared to sulfonyl-containing analogs (e.g., ).
Pharmacological Potential
While direct activity data for the target compound are absent, structural analogs provide insights:
- 4-Chlorophenyl -containing imidazoles (e.g., ) show kinase inhibition or antiproliferative activity.
- Hydroxymethyl substitution (as in ) correlates with reduced cytotoxicity in vitro, suggesting a safety advantage.
- Fluorophenyl variants (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is constructed via cyclization reactions between α-haloketones and urea derivatives. For example, 1-(4-aminophenyl)ethan-1-one reacts with α-bromoacetophenone derivatives in a propan-2-ol–water mixture (1:2) under reflux to yield 2-((4-acetylphenyl)amino)-1-arylethan-1-ones. These intermediates are critical for subsequent heterocyclization.
Key reaction :
Introduction of Sulfanyl and Acetamide Groups
Thiocyanation or cyanate-mediated cyclization converts α-amino ketones into imidazole-2-thiones or imidazol-2-ones. For instance, treating 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with potassium thiocyanate in acetic acid produces imidazole-2-thione derivatives. The sulfanyl group (-S-) is introduced via nucleophilic substitution using mercaptoacetamide precursors.
S-alkylation example :
Optimization of Functional Group Modifications
Hydroxymethylation at the C5 Position
The hydroxymethyl (-CHOH) group is introduced through controlled reduction of ester or nitrile precursors. Sodium borohydride (NaBH) in methanol reduces 5-carboxymethylimidazole intermediates to the hydroxymethyl derivative. Alternative methods employ formaldehyde under basic conditions for hydroxymethylation.
Reduction conditions :
Carbamoylmethylation of the Imidazole Nitrogen
The N-1 position is functionalized via alkylation with bromoacetamide derivatives. For example, reacting 1H-imidazole with N-[(4-chlorophenyl)methyl]-2-bromoacetamide in dimethylformamide (DMF) with triethylamine (TEA) yields the carbamoylmethyl-substituted product.
Reaction scheme :
Final Assembly and Purification
Coupling of Substituents
The acetamide and sulfanyl groups are conjugated sequentially. A two-step protocol involves:
-
Sulfanyl incorporation : Mercaptoacetic acid is coupled to the imidazole-2-thione using EDCl/HOBt in dichloromethane.
-
Acetamide formation : The resulting thiol reacts with N-(4-acetylphenyl)-2-bromoacetamide in the presence of KCO.
Typical conditions :
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. Structural confirmation relies on:
-
H NMR : Resonances for acetylphenyl (δ 2.6 ppm, s), hydroxymethyl (δ 4.5 ppm, s), and sulfanyl (δ 3.1 ppm, t).
Comparative Analysis of Synthetic Routes
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
